Acryloyl chloride
Overview
Description
Acrylyl chloride appears as a liquid. Boiling point 75°C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998)
Scientific Research Applications
1. Thermal Stabilization in Polymer Applications
Acryloyl chloride has been used as a thermal stabilizer for rigid poly(vinyl chloride) (PVC), offering efficient stabilization against degradation. This is evident in the research by Mohamed and Sabaa (1998), where N-Acryloyl,N'-cyanoacetohydrazide (ACAH) and its metal ion complexes demonstrated significant stabilization efficiency for PVC, surpassing some conventional thermal stabilizers (Mohamed & Sabaa, 1998).
2. Polymerization Efficiency
The polymerization of this compound has been studied under UV radiation, highlighting its potential in bulk and solution polymerization. Egorova et al. (2002) found that under specific conditions, this compound can polymerize in solution without precipitating, allowing for efficient use in polymer-analogous transformations (Egorova et al., 2002).
3. Enhancing Material Properties
This compound has been employed to enhance the surface properties of materials like multi-walled carbon nanotubes (MWCNTs). Wang et al. (2008) used poly(this compound) to encapsulate MWCNTs, resulting in significant improvements in the tensile strength and modulus of the resulting polyurethane matrix (Wang et al., 2008).
4. Coloration and Surface Modification
This compound has been utilized in the surface modification of materials like polydiethyleneglycol-bis-allylcarbonate (CR-39), allowing for the immobilization of dyes such as disperse red 1. Aliev et al. (2004) demonstrated the efficiency of this compound in grafting processes, resulting in significant changes in the surface properties and coloration of CR-39 (Aliev et al., 2004).
5. Synthesis and Stability
This compound has been synthesized in a continuous-flow system, providing a safe and efficient methodology for its production, particularly important for the acrylate and polymer industry. Movsisyan et al. (2016) developed a method that ensures fast and selective synthesis of this compound, highlighting its industrial relevance (Movsisyan et al., 2016).
Mechanism of Action
Target of Action
Acryloyl chloride is an organic compound that belongs to the group of acid chlorides . It is primarily used as a reagent in organic synthesis, where it introduces acrylic groups into other compounds . Its primary targets are therefore the compounds it reacts with, which can include water, alcohols, amines, and organozinc compounds . These reactions result in the formation of various products, including acrylic acid, esters, amides, and acylated organozinc compounds .
Mode of Action
This compound is highly reactive due to the presence of both an acryloyl group (-CH2=CHC(O)Cl) and a chloride functional group (-Cl) in its structure . This allows it to undergo a variety of chemical reactions. For example, it reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It can also acylate organozinc compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, when this compound reacts with amino acids, it can create a consistent acrylamide monomer library that mimics essential amino acids . This can potentially impact the biochemical pathways involving these amino acids.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific reactions it undergoes and the products formed. For instance, the formation of acrylic acid, esters, and amides can have various effects depending on the specific context and environment. In general, this compound is most commonly employed for the introduction of acrylic groups into other compounds, such as in the preparation of acrylate monomers and polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it polymerizes readily upon exposure to oxygen . It also reacts exothermically with water to give hydrochloric acid and acrylic acid . Therefore, the presence of water and oxygen in the environment can significantly influence its reactivity and the outcomes of its reactions. Additionally, it should be noted that this compound is a skin irritant and can cause pulmonary edema in more severe exposures . Therefore, appropriate safety measures should be taken when handling this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Acryloyl chloride contains both an acryloyl group (-CH2=CHC(O)Cl) and a chloride functional group (-Cl) in its structure . This combination of functional groups enables this compound to undergo polymerization reactions and participate in copolymerization processes . It reacts readily with water, producing acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively .
Cellular Effects
It is known that this compound, like volatile acid chlorides, is a skin irritant, with pulmonary edema in more severe exposures . Other signs and symptoms of acute exposure may include headache, dizziness, and weakness . Gastrointestinal effects may include nausea, vomiting, diarrhea, and stomach ulceration .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its reactivity with various biomolecules. It can acylate organozinc compounds . This compound is most commonly employed for the introduction of acrylic groups into other compounds, e.g., the preparation of acrylate monomers and polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to be extremely volatile, evaporating almost instantly . This property can influence its effects over time, particularly in terms of exposure and potential toxicity.
Properties
IUPAC Name |
prop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBMWMNUJJDEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO | |
Record name | ACRYLYL CHLORIDE | |
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Related CAS |
25189-84-8 | |
Record name | 2-Propenoyl chloride, homopolymer | |
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DSSTOX Substance ID |
DTXSID1061150 | |
Record name | Acrylyl chloride | |
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Molecular Weight |
90.51 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline] | |
Record name | ACRYLYL CHLORIDE | |
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Record name | Acrylyl chloride | |
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Boiling Point |
167 °F at 760 mmHg (EPA, 1998), 75.5 °C | |
Record name | ACRYLYL CHLORIDE | |
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Record name | Acrylyl chloride | |
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Flash Point |
14 °C (57 °F) - closed cup | |
Record name | Acrylyl chloride | |
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Solubility |
Soluble in chlorinated solvents, Very soluble in chloroform | |
Record name | Acrylyl chloride | |
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Density |
1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C | |
Record name | ACRYLYL CHLORIDE | |
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Vapor Density |
3.63 (Air = 1) | |
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Vapor Pressure |
93.0 [mmHg] | |
Record name | Acrylyl chloride | |
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Color/Form |
Liquid, Light yellow liquid | |
CAS No. |
814-68-6 | |
Record name | ACRYLYL CHLORIDE | |
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Record name | Acrylyl chloride | |
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Record name | Acryloyl chloride | |
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Record name | ACRYLOYL CHLORIDE | |
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